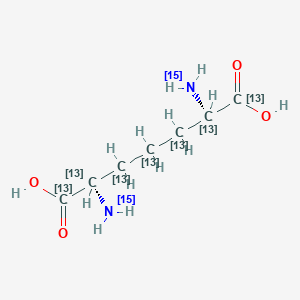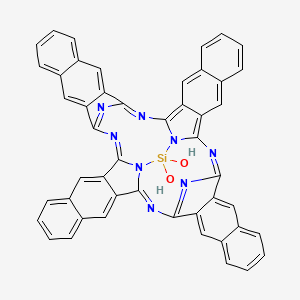
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, >=90% (TLC), powder
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is a water-soluble biotinylation reagent. It is commonly used in biochemical applications to label proteins, nucleic acids, and other molecules with biotin. This compound is particularly useful in immunoprecipitation, ELISA, and other assays where biotin-streptavidin interactions are exploited .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is synthesized through a multi-step process. The synthesis typically involves the reaction of biotin with hexanoic acid to form biotinamidohexanoic acid. This intermediate is then reacted with 3-sulfo-N-hydroxysuccinimide ester in the presence of a coupling agent to form the final product .
Industrial Production Methods
In industrial settings, the production of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as primary amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions
The compound reacts efficiently with primary amines in the pH range of 6.5-8.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Major Products Formed
The major product formed from the reaction of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt with primary amines is a biotinylated molecule. This biotinylated product can then be used in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
Medicine: Utilized in diagnostic assays, such as ELISA, to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Wirkmechanismus
The mechanism of action of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine on the target molecule. This reaction occurs through nucleophilic attack by the amine on the ester group, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotinylated product can then interact with streptavidin or avidin, which are proteins with a high affinity for biotin, enabling various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is unique due to its water solubility and the presence of an aminocaproyl spacer, which reduces steric hindrance in binding avidin to biotinylated compounds. Similar compounds include:
Biotin N-hydroxysuccinimide ester: Lacks the sulfo group and aminocaproyl spacer, making it less water-soluble.
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt: Similar in structure but without the aminocaproyl spacer.
Suberic acid bis(3-sulfo-N-hydroxysuccinimide ester) sodium salt: A homobifunctional cross-linking reagent with amine reactivity.
These comparisons highlight the unique properties of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, making it a valuable tool in various biochemical applications.
Eigenschaften
Molekularformel |
C20H30N4NaO9S2 |
|---|---|
Molekulargewicht |
557.6 g/mol |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32); |
InChI-Schlüssel |
RDSJVNGBJUJRRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)


![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)



![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
